molecular formula C7H9ClN2O2 B1527246 methyl 4-chloro-5-ethyl-1H-pyrazole-3-carboxylate CAS No. 1290739-59-1

methyl 4-chloro-5-ethyl-1H-pyrazole-3-carboxylate

Cat. No.: B1527246
CAS No.: 1290739-59-1
M. Wt: 188.61 g/mol
InChI Key: ZDXCYYOMVLSQDM-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5-ethyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure with two nitrogen atoms

Future Directions

Pyrazoles, including “methyl 4-chloro-5-ethyl-1H-pyrazole-3-carboxylate”, continue to be the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-5-ethyl-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of a chlorinating agent. The reaction proceeds under controlled conditions, often requiring heating and the use of a solvent such as ethanol.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-5-ethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

  • Substitution: Halogenation reactions are common, where chlorine or bromine is introduced to the compound.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce various halogenated derivatives of the compound.

Scientific Research Applications

Chemistry: In chemistry, methyl 4-chloro-5-ethyl-1H-pyrazole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activities, including antimicrobial and antifungal properties. It is being studied for its use in developing new pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore the medicinal properties of this compound, particularly its potential as an anti-inflammatory and anticancer agent.

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which methyl 4-chloro-5-ethyl-1H-pyrazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • Ethyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

  • Methyl 4-chloro-1H-pyrazole-3-carboxylate: Lacks the ethyl group at the 5-position.

Uniqueness: Methyl 4-chloro-5-ethyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. This makes it distinct from other pyrazole derivatives and valuable for specific applications.

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Properties

IUPAC Name

methyl 4-chloro-5-ethyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-3-4-5(8)6(10-9-4)7(11)12-2/h3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXCYYOMVLSQDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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